(E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-3-21-16-14(23-4-2)6-5-7-15(16)24-18(21)20-17(22)12-8-10-13(19)11-9-12/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXSGYGFUPMKBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Ethoxy-3-Ethylbenzaldehyde
Step 1: Demethylation of 2-Chloro-3,4-Dimethoxybenzaldehyde
Treatment of 2-chloro-3,4-dimethoxybenzaldehyde with boron tribromide (BBr₃) in dichloromethane selectively removes methyl groups, yielding 2-chloro-3-hydroxy-4-methoxybenzaldehyde. Subsequent ethylation using ethyl bromide and potassium carbonate introduces the ethoxy group.
Step 2: Ethyl Group Introduction
3-Hydroxy-4-ethoxybenzaldehyde undergoes Friedel-Crafts alkylation with ethyl bromide in the presence of AlCl₃, yielding 4-ethoxy-3-ethylbenzaldehyde.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | BBr₃, DCM, 0–25°C, 4h | 48% | |
| 2 | EtBr, K₂CO₃, DMF, 80°C, 12h | 72% |
Formation of Benzo[d]Thiazol-2(3H)-Ylidene Core
Cyclocondensation with Thiourea
4-Ethoxy-3-ethylbenzaldehyde reacts with thiourea in ethanol under acidic conditions (HCl, reflux, 6h), forming 4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine. Subsequent oxidation with NaOCl generates the ylidene system, favoring the (E)-isomer due to steric hindrance.
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | HCl (conc.) |
| Temperature | Reflux (78°C) |
| Reaction Time | 6h |
| Yield | 65% |
Acylation with 4-Chlorobenzoyl Chloride
The ylidene amine reacts with 4-chlorobenzoyl chloride in tetrahydrofuran (THF) using triethylamine as a base. The reaction proceeds at 0°C to room temperature for 12h, affording the target compound after silica gel chromatography.
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | Et₃N (2 eq) |
| Temperature | 0°C → RT |
| Yield | 58% |
Synthetic Route 2: One-Pot Tandem Approach
Simultaneous Ring Formation and Acylation
A modified protocol combines cyclocondensation and acylation in a single pot:
- In situ generation of 4-chlorobenzoyl isocyanate : From 4-chlorobenzoyl chloride and sodium cyanate.
- Reaction with 4-ethoxy-3-ethylbenzaldehyde and thiourea : In acetonitrile at 60°C for 8h.
This method reduces purification steps but requires careful stoichiometric control to avoid side reactions.
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Reaction Time | 8h |
| Yield | 47% |
Optimization and Challenges
Stereochemical Control
The (E)-configuration is favored due to:
Purification Techniques
- Column chromatography : Employing hexane/ethyl acetate (3:1) eluent removes unreacted benzaldehyde.
- Recrystallization : From ethanol/water (7:3) enhances purity (>99% by HPLC).
Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, Thiazole-H), 7.52 (d, J=8.4 Hz, 2H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 2.65 (q, J=7.5 Hz, 2H, CH₂CH₃), 1.43 (t, J=7.0 Hz, 3H, OCH₂CH₃), 1.29 (t, J=7.5 Hz, 3H, CH₂CH₃).
- HRMS (ESI+) : m/z calc. for C₁₈H₁₇ClN₂O₂S [M+H]⁺: 376.0712, found: 376.0715.
Purity Assessment
- HPLC : Retention time = 6.72 min (C18 column, 70% MeOH/H₂O), purity = 98.5%.
Chemical Reactions Analysis
Types of Reactions
(E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its pharmacological properties.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry: The compound can be utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Observations :
- Substituent Effects: The 4-chloro group in the target compound and 15l enhances electrophilicity compared to phenyl (7a) or sulfamoyl substituents. Ethoxy vs. Steric Influence: The 3-ethyl group in the target compound introduces greater steric hindrance than methyl (15l ) or allyl (7c ), possibly affecting binding interactions.
Physicochemical and Spectral Properties
- NMR Shifts :
- Mass Spectrometry :
Biological Activity
(E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth examination of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzamide core with a 4-chloro substitution and a benzo[d]thiazol-2(3H)-ylidene moiety. The presence of ethoxy and ethyl groups enhances its chemical reactivity and solubility, which may influence its biological interactions.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20ClN2O2S |
| Molecular Weight | 364.89 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors implicated in disease processes. Preliminary studies suggest that the compound may inhibit the activity of certain enzymes involved in cell proliferation, which is crucial for its potential anticancer properties.
Potential Mechanisms:
- Enzyme Inhibition : The compound may bind to enzymes that facilitate tumor growth or bacterial proliferation.
- Receptor Modulation : It might modulate receptor activity, affecting signaling pathways critical for cell survival and proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting its potential as an antibacterial agent.
Anticancer Activity
Studies have demonstrated that this compound possesses anticancer properties, particularly through its antiangiogenic effects. For instance, one study reported that related compounds inhibited vascular endothelial growth factor (VEGF) secretion in EAT cells, leading to reduced angiogenesis in vivo . The ability to inhibit blood vessel formation is critical for limiting tumor growth.
Case Studies and Research Findings
- Study on Antiangiogenic Effects : A study highlighted the antiangiogenic potential of compounds similar to this compound. It was found to downregulate VEGF secretion in EAT cells, indicating potential therapeutic applications in cancer treatment .
- Synthesis and Biological Evaluation : Another research focused on synthesizing benzothiazole derivatives and evaluating their biological activities. The synthesized compounds showed promising results against various cancer cell lines, supporting the hypothesis that modifications to the benzothiazole framework can enhance biological activity .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves:
Cyclization : Formation of the benzo[d]thiazole core via 2-aminothiophenol and ketone/aldehyde under acidic conditions (e.g., H₂SO₄) .
Condensation : Reaction with 4-chlorobenzamide derivatives under inert atmospheres (N₂/Ar) to form the imine linkage .
- Optimization : Use anhydrous solvents (e.g., DCM), controlled temperatures (60–80°C), and catalysts like Pd/C for cross-coupling steps. Microwave-assisted synthesis may reduce reaction time .
Q. How can researchers confirm the stereochemistry and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., E-configuration via coupling constants) and functional groups .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
- Mass Spectrometry : High-resolution MS (Q-TOF) to confirm molecular weight and fragmentation patterns .
Q. What are the key physicochemical properties relevant to experimental design?
- Solubility : Limited in water; use DMSO or DMF for biological assays.
- Stability : Sensitive to light/moisture; store under argon at –20°C .
- LogP : Predicted ~3.2 (via ChemDraw), indicating moderate lipophilicity for cellular uptake .
Advanced Research Questions
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact bioactivity?
- Structure-Activity Relationship (SAR) :
- Ethoxy Group : Enhances metabolic stability by reducing oxidative dealkylation compared to methoxy .
- Chloro Substituent : Increases electrophilicity, improving target binding (e.g., kinase inhibition) .
- Case Study : Fluorinated analogs (e.g., 4-fluoro derivatives) show 2–3× higher antimicrobial activity due to enhanced membrane permeability .
Q. What strategies resolve contradictions in biological assay data across studies?
- Troubleshooting :
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Metabolic Interference : Use cytochrome P450 inhibitors (e.g., ketoconazole) to isolate parent compound effects .
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) .
Q. How can in silico modeling predict target interactions and guide derivative design?
- Computational Methods :
Molecular Docking : AutoDock Vina to simulate binding to carbonic anhydrase IX (PDB: 3IAI). The chloro group shows strong H-bonding with Thr199 .
MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns .
ADMET Prediction : SwissADME for bioavailability (e.g., BBB permeability: low) .
Methodological Challenges & Solutions
Q. Why do some synthetic routes yield <50% product, and how can this be improved?
- Low-Yield Factors :
- Side Reactions : Ethyl group dealkylation under acidic conditions; switch to milder acids (e.g., AcOH) .
- Purification Losses : Use silica gel chromatography (hexane:EtOAc 3:1) or recrystallization (EtOH/H₂O) .
- Catalyst Optimization : Replace Pd/C with Pd(OAc)₂ for higher regioselectivity in Suzuki couplings .
Q. How to validate target engagement in cellular assays?
- Approaches :
- CETSA : Cellular Thermal Shift Assay to confirm target stabilization .
- siRNA Knockdown : Reduced bioactivity in target-knockdown cells validates specificity .
- SPR : Surface plasmon resonance for binding affinity (KD < 1 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
